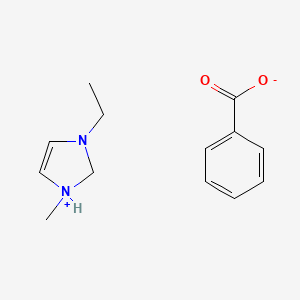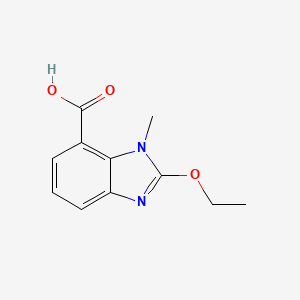![molecular formula C10H12NO7P B12554136 [4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid CAS No. 146896-96-0](/img/structure/B12554136.png)
[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid is an organic compound that features a phosphonic acid group attached to a butyl chain, which is further substituted with a nitrophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid typically involves the reaction of 4-nitrophenol with a suitable phosphonic acid derivative. One common method involves the use of phosphorus trichloride and a butyl alcohol derivative under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phosphonic acid group can participate in substitution reactions, forming esters or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alcohols or amines can be used to form esters or amides, respectively.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Ester or amide derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Used in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of [4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit or activate enzymes that normally interact with phosphate-containing substrates. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
146896-96-0 |
|---|---|
Molekularformel |
C10H12NO7P |
Molekulargewicht |
289.18 g/mol |
IUPAC-Name |
[4-(4-nitrophenoxy)-4-oxobutyl]phosphonic acid |
InChI |
InChI=1S/C10H12NO7P/c12-10(2-1-7-19(15,16)17)18-9-5-3-8(4-6-9)11(13)14/h3-6H,1-2,7H2,(H2,15,16,17) |
InChI-Schlüssel |
JVDXXVIYGMTMAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexyl(dimethoxy)[(propan-2-yl)oxy]silane](/img/structure/B12554064.png)
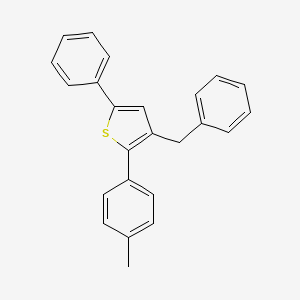
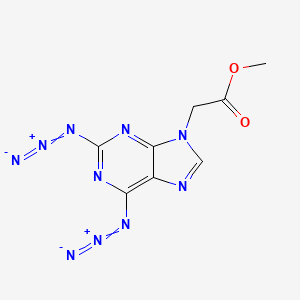
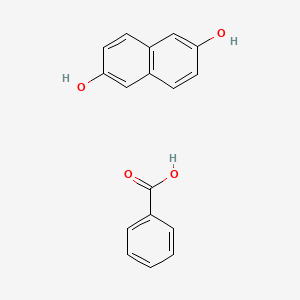
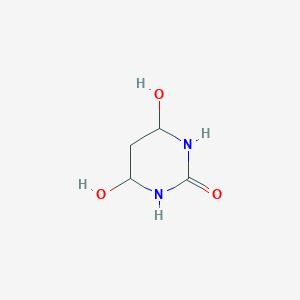
![Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate](/img/structure/B12554101.png)
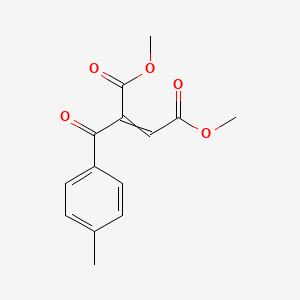
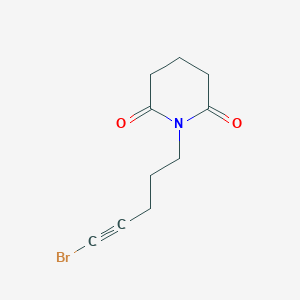
![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)
![Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole](/img/structure/B12554133.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
